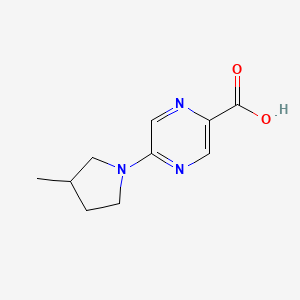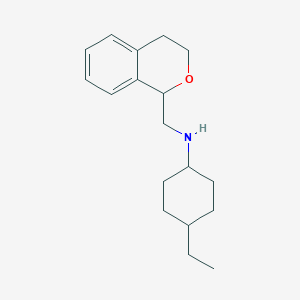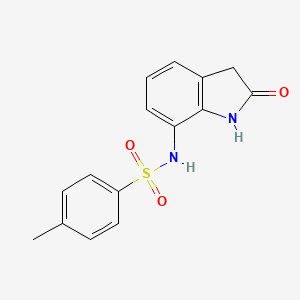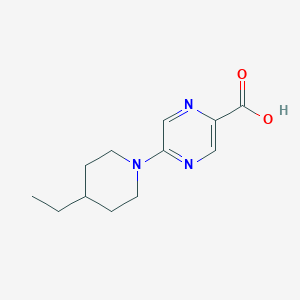
5-(3-Methylpyrrolidin-1-yl)pyrazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Methylpyrrolidin-1-yl)pyrazine-2-carboxylic acid, also known as MPPCA, is a chemical compound that has been widely used in scientific research due to its unique properties. MPPCA is a pyrazine derivative that has been synthesized and studied extensively in recent years.
Wirkmechanismus
The mechanism of action of 5-(3-Methylpyrrolidin-1-yl)pyrazine-2-carboxylic acid is not fully understood. However, it has been found that this compound can interact with various molecular targets, including enzymes, receptors, and ion channels. This compound has been shown to modulate the activity of these targets, resulting in various physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). This compound has also been found to modulate the activity of certain receptors, including the adenosine A2A receptor. This compound has been shown to have anti-inflammatory, neuroprotective, and anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-Methylpyrrolidin-1-yl)pyrazine-2-carboxylic acid has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. This compound has also been found to have low toxicity, making it safe for use in cell culture and animal studies. However, this compound has some limitations for lab experiments. This compound is relatively unstable in solution, making it challenging to work with in certain experimental settings. Additionally, this compound has limited solubility in water, which can make it difficult to administer in certain animal studies.
Zukünftige Richtungen
There are several future directions for 5-(3-Methylpyrrolidin-1-yl)pyrazine-2-carboxylic acid research. One area of interest is the development of this compound-based drugs for the treatment of various diseases. Another area of interest is the identification of new molecular targets for this compound. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of this compound. Finally, the development of new synthesis methods for this compound may improve its availability and purity for research purposes.
Conclusion:
In conclusion, this compound is a pyrazine derivative that has been widely used in scientific research due to its unique properties. This compound has been found to have potential therapeutic effects on various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has also been used as a tool in drug discovery to identify and develop new drugs that target specific molecular pathways. Further research is needed to fully understand the mechanism of action and physiological effects of this compound.
Synthesemethoden
The synthesis of 5-(3-Methylpyrrolidin-1-yl)pyrazine-2-carboxylic acid involves the reaction between 3-methylpyrrolidine and pyrazine-2-carboxylic acid in the presence of a catalyst. This reaction results in the formation of this compound as a white crystalline solid. The purity of this compound can be improved through recrystallization and purification techniques.
Wissenschaftliche Forschungsanwendungen
5-(3-Methylpyrrolidin-1-yl)pyrazine-2-carboxylic acid has been used in various scientific research applications, including drug discovery, medicinal chemistry, and pharmacology. This compound has been found to have potential therapeutic effects on various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has also been used as a tool in drug discovery to identify and develop new drugs that target specific molecular pathways.
Eigenschaften
IUPAC Name |
5-(3-methylpyrrolidin-1-yl)pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-7-2-3-13(6-7)9-5-11-8(4-12-9)10(14)15/h4-5,7H,2-3,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPICYFUQZKSXHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)C2=NC=C(N=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-yl]-N-methylmethanamine](/img/structure/B7578481.png)



![2-[(1-Acetyl-2,3-dihydroindol-6-yl)sulfonylamino]oxyacetic acid](/img/structure/B7578498.png)


![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)azetidine-3-carboxylic acid](/img/structure/B7578521.png)
![5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)pyrazine-2-carbonitrile](/img/structure/B7578527.png)
![2-[2-[(4-Fluorobenzoyl)amino]ethyl]benzoic acid](/img/structure/B7578529.png)
![2-[2-(Ethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7578530.png)

![N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide](/img/structure/B7578549.png)
![2-[2-(Pyridin-3-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7578557.png)